N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15210660
InChI: InChI=1S/C21H24N2O2/c1-14(2)21(24)23-12-18(15-8-10-16(25-3)11-9-15)19-13-22-20-7-5-4-6-17(19)20/h4-11,13-14,18,22H,12H2,1-3H3,(H,23,24)
SMILES:
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide

CAS No.:

Cat. No.: VC15210660

Molecular Formula: C21H24N2O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide -

Specification

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
Standard InChI InChI=1S/C21H24N2O2/c1-14(2)21(24)23-12-18(15-8-10-16(25-3)11-9-15)19-13-22-20-7-5-4-6-17(19)20/h4-11,13-14,18,22H,12H2,1-3H3,(H,23,24)
Standard InChI Key MNNWQVZQAQNJCE-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide (IUPAC name: N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide) is characterized by the molecular formula C21H24N2O2 and a molecular weight of 336.4 g/mol. Its structure integrates three key components:

  • A 2-methylpropanamide backbone, which confers rigidity and influences hydrogen-bonding potential.

  • A 4-methoxyphenyl group, known for enhancing lipid solubility and modulating electronic interactions.

  • An indole system, a privileged scaffold in drug discovery due to its prevalence in bioactive natural products and synthetic therapeutics .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
SMILES NotationCC(C)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32
InChI KeyMNNWQVZQAQNJCE-UHFFFAOYSA-N

The stereochemistry and conformational flexibility of the ethyl linker between the indole and methoxyphenyl groups may influence receptor binding, though experimental data on its 3D structure remain unpublished.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide involves multi-step condensation and substitution reactions. A representative approach includes:

  • Indole-Alkylation: Reaction of 3-(2-bromoethyl)-1H-indole with 4-methoxyphenylmagnesium bromide to form the intermediate 2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethane.

  • Amide Coupling: Condensation of the intermediate with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Indole-AlkylationGrignard reagent, THF, 0°C→rt~65%
Amide Formation2-Methylpropanoyl chloride, Et3N, DCM~72%

These methods mirror strategies employed in the synthesis of structurally related ureidopropanamide derivatives, where controlled pH and temperature are critical for minimizing side reactions .

Challenges in Purification

Purification often requires chromatographic techniques (e.g., silica gel chromatography) due to the compound’s moderate solubility in polar solvents. Recrystallization from ethyl acetate/hexane mixtures has been reported to enhance purity.

Physicochemical and Metabolic Properties

Spectroscopic Characterization

  • 1H NMR: Key signals include a singlet for the methoxy group (δ 3.78 ppm), indole NH (δ 10.2 ppm), and amide NH (δ 6.1 ppm).

  • MS (ESI+): Major peak at m/z 337.2 [M+H]+.

Hypothesized Biological Activity and Applications

Mechanistic Insights

The structural resemblance to FPR2 agonists, such as (S)-17 , suggests potential anti-inflammatory properties. The indole moiety may interact with serotonin receptors or toll-like receptors (TLRs), while the methoxyphenyl group could modulate COX-2 inhibition .

Table 3: Putative Targets and Effects

TargetHypothesized EffectRationale
FPR2Anti-inflammatoryStructural similarity to
5-HT receptorsNeuromodulationIndole scaffold prevalence
TLR4ImmunomodulationMethoxyphenyl interactions

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